N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core substituted with a 3-methyl-4-oxo group and a sulfanyl acetamide side chain. The acetamide moiety is further functionalized with a 2,4-difluorophenyl group, which introduces electron-withdrawing fluorine atoms to modulate electronic and steric properties. Such structural features are critical for interactions with biological targets, such as Toll-like receptor 4 (TLR4), as evidenced by related analogs in the literature .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c1-25-18(27)17-16(11-4-2-3-5-13(11)23-17)24-19(25)28-9-15(26)22-14-7-6-10(20)8-12(14)21/h2-8,23H,9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRTYGVPFJGCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related pyrimido[5,4-b]indole derivatives and other acetamide-containing molecules. Key variations include substituents on the acetamide nitrogen, heterocyclic cores, and functional groups influencing physicochemical and pharmacological properties.
Substituted Pyrimido[5,4-b]indole Derivatives
highlights analogs synthesized via HATU-mediated coupling, varying the acetamide’s N-substituent (e.g., isopentyl, tert-butyl, or aryl groups).
Table 1: Structural and Functional Comparison of Selected Pyrimido[5,4-b]indole Derivatives
Physicochemical Properties
- Lipophilicity : Alkyl-substituted analogs (e.g., Ev5’s Compound 27) exhibit higher logP values, favoring membrane permeability but risking metabolic instability. The target’s difluorophenyl group balances lipophilicity and polarity.
- Solubility : Fluorinated aryl groups (e.g., Ev6’s trifluoromethoxy) may reduce aqueous solubility compared to the target’s difluorophenyl, which has fewer hydrophobic atoms.
- Synthetic Accessibility : All analogs in were synthesized using HATU, suggesting the target compound follows similar coupling protocols .
Research Findings and Implications
- Structural Optimization : The 2,4-difluorophenyl group in the target compound likely optimizes TLR4 binding and metabolic stability compared to bulkier (e.g., tert-butyl) or more lipophilic (e.g., isopentyl) substituents .
- Electron-Withdrawing Effects : Fluorine atoms stabilize the acetamide’s amide bond against hydrolysis, enhancing bioavailability .
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